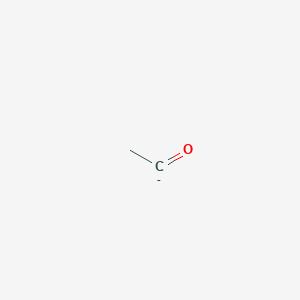
Acetaldehyde, ion(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetaldehyde, ion(1-) is an organic compound with the formula CH₃CHO. It is a colorless liquid or gas with a pungent odor and is one of the most important aldehydes in organic chemistry. Acetaldehyde occurs naturally in coffee, bread, and ripe fruit and is produced by plants. It is also a significant industrial chemical used in the production of various other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction:
Wacker Process: Ethene is oxidized using a homogeneous palladium/copper catalyst system.
Industrial Production Methods
The primary industrial method for producing acetaldehyde is the Wacker process, which involves the oxidation of ethene using a palladium/copper catalyst system .
Chemical Reactions Analysis
Types of Reactions
Addition Reactions: Acetaldehyde undergoes nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary alcohols.
Condensation Reactions: Acetaldehyde can undergo aldol condensation to form β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium, copper, Lindlar’s catalyst
Major Products Formed
Oxidation: Acetic acid (CH₃COOH)
Reduction: Ethanol (CH₃CH₂OH)
Addition: Secondary alcohols
Condensation: α,β-unsaturated aldehydes
Scientific Research Applications
Acetaldehyde, ion(1-) has a wide range of applications in scientific research:
Mechanism of Action
Acetaldehyde exerts its effects through various biochemical pathways:
Molecular Targets: Acetaldehyde can form adducts with proteins and DNA, leading to cellular damage and contributing to the toxic effects of alcohol.
Pathways Involved: The primary pathways involved in acetaldehyde metabolism include the alcohol dehydrogenase pathway and the aldehyde dehydrogenase pathway.
Comparison with Similar Compounds
Acetaldehyde shares similarities with other aldehydes and ketones but also has unique properties:
Formaldehyde (CH₂O): Formaldehyde is a simpler aldehyde with a higher reactivity and is used primarily as a disinfectant and preservative.
Propionaldehyde (CH₃CH₂CHO): Propionaldehyde has a similar structure but with an additional carbon atom, making it slightly less reactive than acetaldehyde.
Acetone (CH₃COCH₃): Acetone is a ketone with a similar molecular weight but different reactivity due to the presence of two alkyl groups attached to the carbonyl carbon.
Acetaldehyde is unique due to its high reactivity and its role as an intermediate in various metabolic and industrial processes.
Properties
CAS No. |
78944-68-0 |
|---|---|
Molecular Formula |
C2H3O- |
Molecular Weight |
43.04 g/mol |
IUPAC Name |
ethanone |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q-1 |
InChI Key |
RRGZOQKPWJKLOE-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















